molecular formula C19H13NO5S2 B5970678 {5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No. B5970678
M. Wt: 399.4 g/mol
InChI Key: VGYRCJIINVDOPR-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, also known as BZTA, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. BZTA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has been found to exhibit various biochemical and physiological effects, including reducing oxidative stress, inflammation, and microbial growth. It has also been shown to improve liver function and reduce blood glucose levels in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using {5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in aqueous solutions can be limited, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of {5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, including its potential applications in the treatment of inflammatory diseases, microbial infections, and metabolic disorders. Further studies are also needed to investigate its mechanism of action and optimize its pharmacological properties. Additionally, the development of novel derivatives of {5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid may lead to the discovery of more potent and selective compounds for various applications.

Synthesis Methods

{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid can be synthesized by the reaction of 4-(benzoyloxy)benzaldehyde and 2-amino-4-thioxo-1,3-thiazolidine-3-acetic acid in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.

Scientific Research Applications

{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[(5E)-5-[(4-benzoyloxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5S2/c21-16(22)11-20-17(23)15(27-19(20)26)10-12-6-8-14(9-7-12)25-18(24)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYRCJIINVDOPR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5E)-4-oxo-5-{4-[(phenylcarbonyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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